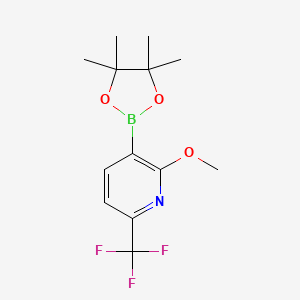

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a specialized organic compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

作用機序

The result of the compound’s action would depend on the specific biochemical pathways it is involved in. For instance, if it is used in the synthesis of a novel copolymer, the result might be a new material with unique properties .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also depend on many factors. These could include the pH and temperature of the reaction environment, the presence of other chemicals, and the specific conditions under which the compound is stored and used .

生化学分析

Biochemical Properties

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of novel copolymers and in cross-coupling reactions such as the Suzuki reaction . The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The dioxaborolane moiety is known to interact with enzymes involved in boron metabolism, while the trifluoromethyl group can influence the compound’s binding affinity to certain proteins. These interactions are crucial for the compound’s role in biochemical synthesis and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture and air can lead to the degradation of the dioxaborolane moiety, reducing the compound’s efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings, where it can influence gene expression and metabolic activity over extended periods.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for use in various applications.

化学反応の分析

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in other reactions like nucleophilic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., DMF or THF).

Nucleophilic Substitution: Strong nucleophiles, such as organolithium or Grignard reagents, in aprotic solvents.

Electrophilic Aromatic Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Substituted Pyridines: Resulting from nucleophilic and electrophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Discovery and Development

The compound serves as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for the introduction of diverse functional groups that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their inhibitory effects on specific enzymes linked to diseases such as Alzheimer's disease. Research has shown that modifications can lead to compounds with nanomolar-level inhibitory activity against targets like DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A) .

2. Anticancer Research

The compound's boron-containing moiety is particularly interesting in the context of anticancer drug development. Boron compounds are known for their ability to undergo selective reactions that can be exploited in targeted therapies. Studies have indicated that pyridine-based compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a valuable precursor in developing new anticancer agents .

3. Antimicrobial Activity

Research has highlighted the potential of pyridine derivatives in combating infections. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which is beneficial for antimicrobial activity. Initial screenings have demonstrated promising results against several pathogenic strains .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine make it suitable for applications in organic electronics. Its ability to form stable thin films and its semiconducting properties allow it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has been shown to improve performance metrics significantly .

2. Catalysis

This compound can act as a ligand in transition metal-catalyzed reactions. Its boron-containing structure facilitates coordination with metals such as palladium and nickel, which are crucial for cross-coupling reactions like Suzuki-Miyaura coupling. This application is vital for synthesizing complex organic molecules efficiently .

Synthetic Intermediate

1. Versatile Building Block

The compound serves as an important synthetic intermediate in organic synthesis. Its ability to participate in various chemical transformations makes it a valuable tool for chemists aiming to construct complex molecular architectures. For example, it can be utilized in the synthesis of other pyridine derivatives or as a precursor for boronate esters used in carbon-carbon bond formation reactions .

Case Studies

類似化合物との比較

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related boronic acid derivative used in similar cross-coupling reactions.

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Another boronic acid derivative with applications in organic synthesis.

Uniqueness: 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts additional stability and reactivity compared to its counterparts. This makes it particularly useful in synthesizing fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

生物活性

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H18B F3 N O3

- Molecular Weight : 305.10 g/mol

- CAS Number : 325142-84-5

The compound's structure suggests that it may interact with biological targets through multiple pathways:

- Boronic Acid Derivative : The presence of the dioxaborolane moiety indicates potential interactions with enzymes that utilize boron in their active sites.

- Pyridine Ring : The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins or receptors.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antiproliferative Effects

Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : In vitro studies show IC50 values in the nanomolar range for certain analogs derived from similar structures, indicating potent growth inhibition in cancer cells (e.g., MDA-MB-231 and MCF-7) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The boron-containing structure suggests potential as an enzyme inhibitor:

- Example : Compounds with similar structures have been shown to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is involved in various cellular processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

Study 1: Anticancer Activity

A study focused on the antiproliferative effects of pyridine derivatives revealed that modifications at the pyridine ring significantly influenced activity:

- Findings : Compounds with methoxy or trifluoromethyl groups exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, one derivative showed an IC50 of 0.048μM against cancer cells .

Study 2: Antimicrobial Testing

Another research effort assessed the antimicrobial efficacy of boron-containing compounds:

- Results : The tested compounds demonstrated effective inhibition against various pathogens with minimum inhibitory concentrations (MIC) ranging from 1μg/mL to 10μg/mL .

Data Tables

| Activity Type | Compound | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Antiproliferative | 2-Methoxy-Pyridine | 0.048 | N/A |

| Antimicrobial | Dioxaborolane Derivative | N/A | 1 - 10 |

特性

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-7-9(13(15,16)17)18-10(8)19-5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLXQBZGIQWQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。